molecular formula C8H6N2O2 B12448789 2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde

2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde

Cat. No.: B12448789
M. Wt: 162.15 g/mol
InChI Key: AOESOOLVMRZTKR-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde is a heterocyclic compound that features both pyrrole and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde typically involves the condensation of pyrrole derivatives with oxazole precursors. One common method includes the reaction of 2-pyrrolecarboxaldehyde with oxazole-5-carboxylic acid under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde is unique due to the presence of both pyrrole and oxazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C8H6N2O2/c11-5-6-4-10-8(12-6)7-2-1-3-9-7/h1-5,9H

InChI Key

AOESOOLVMRZTKR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=NC=C(O2)C=O

Origin of Product

United States

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